molecular formula C8H9N3O2 B1624721 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid CAS No. 764635-62-3

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid

Cat. No.: B1624721
CAS No.: 764635-62-3
M. Wt: 179.18 g/mol
InChI Key: KCJKFIHIJFGFMS-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyridine ring and a pyrazine ring, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of N-alkylpyrroles with hydrazine hydrate can yield the desired compound through intramolecular heterocyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a scaffold for drug development, particularly in designing kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinase enzymes by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid is unique due to its specific ring structure, which combines the properties of both pyridine and pyrazine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-8(13)6-3-5-7(4-11-6)10-2-1-9-5/h1-2,6,11H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJKFIHIJFGFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=NC=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437990
Record name 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764635-62-3
Record name 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid
Reactant of Route 3
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid
Reactant of Route 4
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Reactant of Route 5
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid
Reactant of Route 6
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid

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